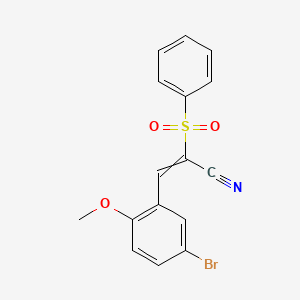

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol” is a chemical compound with the molecular formula C12H17NO . It has a molecular weight of 191.27 . The compound is in solid form and has a melting point of 39-41°C .

Chemical Reactions Analysis

There is a study that discusses the sulfuration of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines . The study found that substituted 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines upon reaction with a six-fold amount of sulfur at 210–220°C give the corresponding 4,5-dihydro-4,4-dimethyl-2,3-dithiolo .Physical And Chemical Properties Analysis

As mentioned earlier, “2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol” is a solid compound with a melting point of 39-41°C . It has a molecular weight of 191.27 and its InChI code is 1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3 .科学的研究の応用

- Application : 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline acts as a metal chelator. It can prevent copper oxidation in β-amyloid fibrils, potentially aiding in the development of new drugs for Alzheimer’s therapy .

- Application : Researchers use 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline as a reagent in synthesizing tetrahydroquinoline sensitizers for DSSCs. These sensitizers enhance light absorption and electron transfer in solar cells .

- Application : 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline serves as a reagent in preparing tetra- and pentacyclic derivatives of phenothiazinium photosensitizers. These derivatives are used as photoantimicrobial agents, potentially combating infections .

- Application : Researchers explore the synthetic potential of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline for creating novel compounds with potential medicinal properties .

- Application : Scientists investigate the impact of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline on cellular processes, receptor interactions, and potential therapeutic targets .

- Application : Researchers explore the coordination behavior of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline with transition metals. It can serve as a ligand in designing novel complexes for various applications .

Metal Chelation and Alzheimer’s Disease Research

Dye-Sensitized Solar Cells (DSSCs)

Photoantimicrobial Agents

Organic Synthesis and Medicinal Chemistry

Biological Studies and Pharmacology

Coordination Chemistry and Ligand Design

Safety and Hazards

作用機序

Target of Action

The primary targets of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Biochemical Pathways

The biochemical pathways affected by 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol are not fully understood at this time. It is possible that this compound may interact with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and their downstream effects .

Result of Action

More research is needed to understand these effects in detail .

特性

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBHFDWNPXCSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395015 |

Source

|

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

CAS RN |

61855-47-8 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![Tert-butyl Spiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1273943.png)

![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)